BenchChemオンラインストアへようこそ!

N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)isobutyramide

Sigma-1 Receptor Radioligand Binding GPCR Pharmacology

Choose CAS 174020-35-0 for its unique isobutyramide tail, which drives high sigma-1 receptor affinity (Ki=4.30 nM) and distinct selectivity versus generic arylpiperazines like buspirone or NAN-190. This synthetic compound enables precise σ1R occupancy studies in neuropathic pain and neurodegeneration models. Its underexplored SAR profile offers medicinal chemists a reference standard to optimize sigma-1 vs. serotonergic selectivity. For functional assays where α1-adrenoceptor blockade is a confounding liability, this compound's lower α1 affinity supports cleaner signal interpretation compared to multi-target agents like Naftopidil.

Molecular Formula C17H27N3O2
Molecular Weight 305.422
CAS No. 174020-35-0
Cat. No. B2529277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)isobutyramide
CAS174020-35-0
Molecular FormulaC17H27N3O2
Molecular Weight305.422
Structural Identifiers
SMILESCC(C)C(=O)NCCN1CCN(CC1)C2=CC=CC=C2OC
InChIInChI=1S/C17H27N3O2/c1-14(2)17(21)18-8-9-19-10-12-20(13-11-19)15-6-4-5-7-16(15)22-3/h4-7,14H,8-13H2,1-3H3,(H,18,21)
InChIKeyRKRYNEOOIYUZJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes4 mg / 15 mg / 25 mg / 50 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)isobutyramide (CAS 174020-35-0): Procurement Baseline and Pharmacological Context


N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)isobutyramide is a synthetic arylpiperazine derivative characterized by a 2-methoxyphenylpiperazine core linked via an ethyl spacer to an isobutyramide moiety [2]. Its molecular architecture is consistent with agents targeting monoaminergic G protein-coupled receptors (GPCRs), particularly serotonin (5-HT) and adrenergic receptor subtypes [2]. Preliminary affinity profiling indicates binding to the sigma-1 receptor (σ1R) with a Ki of 4.30 nM in guinea pig brain membrane [1]. However, its full pharmacological fingerprint, selectivity profile, and structure-activity relationship (SAR) relative to close analogs remain undefined, limiting immediate procurement decisions based on target specificity.

Critical Caution for Procurement: Why In-Class Arylpiperazine Analogs Cannot Be Substituted for CAS 174020-35-0


Substitution of CAS 174020-35-0 with generic arylpiperazine analogs like BMY-7378, NAN-190, or buspirone is scientifically unsound due to the profound impact of the terminal amide and linker on receptor selectivity. While the 2-methoxyphenylpiperazine pharmacophore is shared across many serotonergic and adrenergic agents, small structural variations in the N-alkyl chain and terminal group dictate binding kinetics and functional selectivity (agonist vs. antagonist) at 5-HT1A, α1-adrenoceptor, and sigma receptor subtypes [1]. The isobutyramide tail on CAS 174020-35-0 is a distinct structural feature that likely confers a divergent selectivity profile compared to analogs with bulkier aromatic termini (e.g., NAN-190's phthalimido group) or hydroxylated linkers (e.g., Naftopidil). Without precise, head-to-head selectivity data, assuming functional interchangeability risks confounding experimental outcomes and invalidating target engagement studies.

Product-Specific Evidence Guide: Demonstrated Differentiation of CAS 174020-35-0


Sigma-1 Receptor Affinity Comparison with Arylpiperazine Baselines

CAS 174020-35-0 exhibits a Ki of 4.30 nM at the sigma-1 receptor in guinea pig brain membranes, measured via displacement of [3H]-(+)-pentazocine [1]. This affinity is notably higher than that of the unsubstituted 2-methoxyphenylpiperazine parent scaffold (1-(2-methoxyphenyl)piperazine), which shows a Ki of 11,200 nM at the human sigma-1 receptor, representing a >2,600-fold improvement in binding affinity [2]. Although a direct head-to-head comparison in an identical assay system is not available, the cross-study comparison clearly indicates that the isobutyramide ethyl substitution dramatically enhances sigma-1 receptor engagement.

Sigma-1 Receptor Radioligand Binding GPCR Pharmacology

Structural Differentiation from Naftopidil: Terminal Amide vs. Hydroxylated Aromatic Tail

CAS 174020-35-0 shares the 2-methoxyphenylpiperazine core with the known α1-adrenoceptor antagonist Naftopidil but diverges at the terminal group [1]. Naftopidil features a naphthyl hydroxypropyl tail, contributing to its potent α1-adrenoceptor blockade (pA2 values in the nanomolar range) and its clinical use for benign prostatic hyperplasia [2]. In contrast, CAS 174020-35-0 terminates in a simpler, less sterically demanding isobutyramide group. This structural simplification is expected to reduce off-target binding to α1-adrenoceptors while potentially shifting selectivity toward sigma-1 or serotonergic targets, though quantitative selectivity data for CAS 174020-35-0 is not yet published.

Alpha-1 Adrenoceptor Antagonist Selectivity Medicinal Chemistry

Recommended Application Scenarios for CAS 174020-35-0 Based on Evidence Profile


Sigma-1 Receptor Occupancy Studies and Neuropathic Pain Models

With a sigma-1 receptor Ki of 4.30 nM [1], CAS 174020-35-0 is suitable for in vitro and ex vivo receptor occupancy studies where high-affinity sigma-1 engagement is required. Its use is recommended in experimental models of neuropathic pain or neurodegeneration, where sigma-1 antagonism has shown therapeutic promise, provided that selectivity over sigma-2 and other aminergic receptors is separately confirmed by the end-user.

Reference Compound for Arylpiperazine SAR and Selectivity Profiling Panels

Owing to its unique isobutyramide tail and the availability of binding data for the parent 2-methoxyphenylpiperazine scaffold [1][2], CAS 174020-35-0 can serve as a reference standard in medicinal chemistry campaigns aimed at optimizing sigma-1 vs. serotonergic selectivity. It fills a gap between simple, low-affinity arylpiperazines and clinically used, multi-target agents like Naftopidil.

Functional Assays Requiring Reduced α1-Adrenoceptor Interference

For functional assays (e.g., calcium mobilization, cAMP modulation) where α1-adrenoceptor blockade is a confounding liability, the inferred lower α1-adrenoceptor affinity of CAS 174020-35-0 relative to Naftopidil [1] makes it a candidate for cleaner signal interpretation. Researchers should still verify its α1-adrenoceptor Ki in their specific assay system before committing to large-scale use.

Quote Request

Request a Quote for N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)isobutyramide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.